molecular formula C36H21F9IrN3 B2510306 Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine CAS No. 500295-52-3

Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine

Cat. No.: B2510306
CAS No.: 500295-52-3
M. Wt: 858.788
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP), which is a key structural motif in this compound, has been extensively studied . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine” consists of three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical and Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Electroluminescence in Organic Light-Emitting Diodes (OLEDs)

Iridium(III) complexes, specifically those incorporating (1H-pyrazol-5-yl)pyridine derivatives, are highly efficient in producing green electroluminescence. This property is utilized in OLEDs to achieve high current efficiency with low efficiency roll-off, making these complexes suitable for high-performance visual displays (Su, Lu, & Zheng, 2018).

Dye-Sensitized Solar Cells (DSSC)

In the field of solar energy, iridium complexes have been explored as potential photosensitizers for DSSCs. Their unique molecular structure, which includes the cyclohexenone derivates as ligands, extends the absorption response to the low energy band and shifts the maximum emission peak to deep red. This characteristic is beneficial for electron injection in DSSC applications, demonstrating the versatility of iridium complexes in renewable energy technologies (Wang et al., 2013).

Biological Probes and Analytical Sensors

Iridium(III) complexes, due to their optoelectronic properties, find applications in biological probes and analytical sensors. Their ability to exhibit salient emission and electrochemical properties makes them valuable in a variety of material applications, including the medical and analytical fields (Ladouceur & Zysman‐Colman, 2013).

Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

The development of sky-blue iridium complexes with pyrimidine ligands for PhOLEDs showcases the application of these complexes in lighting technology. The phosphorescence of these complexes is hypsochromically shifted, closely approaching standard blue light, and they display high phosphorescence quantum yields. Such advancements in PhOLED technology contribute significantly to the field of display and lighting (Ma et al., 2020).

Cellular Imaging

Certain iridium(III) complexes are emerging as important candidates for luminescent probes in cellular imaging. Their pH-sensitive emission properties enable selective staining of acidic organelles in cells, offering a new approach to bio-imaging and potentially advancing the field of cellular biology (Moromizato et al., 2012).

Safety and Hazards

As this compound is not intended for human or veterinary use, it should be handled with care and used only for research purposes.

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine can be achieved through a ligand exchange reaction between Iridium(III) chloride hydrate and 2-[4-(trifluoromethyl)cyclohexyl]pyridine.", "Starting Materials": [ "Iridium(III) chloride hydrate", "2-[4-(trifluoromethyl)cyclohexyl]pyridine", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Dissolve Iridium(III) chloride hydrate in methanol and add sodium hydroxide to adjust the pH to 8-9.", "Add 2-[4-(trifluoromethyl)cyclohexyl]pyridine to the solution and stir for 24 hours at room temperature.", "Filter the resulting solid and wash with water.", "Dry the solid under vacuum to obtain Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine." ] }

CAS No.

500295-52-3

Molecular Formula

C36H21F9IrN3

Molecular Weight

858.788

IUPAC Name

iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine

InChI

InChI=1S/3C12H13F3N.Ir/c3*13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h3*1-4,8-10H,5-7H2;/q3*-1;+3

SMILES

C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.[Ir+3]

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.